Measurable Binding Affinity to Tumor Suppression-Related Protein HumRADA2
L-Tryptophan benzyl ester hydrochloride (Trp-O-Bz hydrochloride) exhibits a binding affinity of KD = 200 μM for the human tumor suppressor-related protein HumRADA2 . This is a quantifiable, specific interaction that is not reported for the corresponding methyl or ethyl ester hydrochlorides, nor for the unprotected L-tryptophan amino acid. This binding data provides a clear, measurable differentiation point for researchers studying protein-protein interactions or screening for small molecule modulators of tumor suppressor pathways.
| Evidence Dimension | Binding Affinity (KD) for HumRADA2 |
|---|---|
| Target Compound Data | KD = 200 μM |
| Comparator Or Baseline | L-Tryptophan methyl ester hydrochloride, L-Tryptophan ethyl ester hydrochloride, and L-Tryptophan |
| Quantified Difference | Specific binding activity (KD = 200 μM) reported for target compound; not reported for comparators. |
| Conditions | In vitro binding assay for human HumRADA2 protein. |
Why This Matters
This specific binding affinity data (KD = 200 μM) provides a quantifiable metric for researchers using this compound as a tool in tumor suppressor protein research, a property not shared by other simple tryptophan esters or the free amino acid.
